2-Bromomethyl-1,4-benzodioxane
Overview
Description
2-Bromomethyl-1,4-benzodioxane is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It is a halogenated heterocyclic compound, characterized by a bromomethyl group attached to a benzodioxane ring. This compound is often used in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Scientific Research Applications
2-Bromomethyl-1,4-benzodioxane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromomethyl-1,4-benzodioxane typically involves a substitution reaction. One common method is the reaction of 1,4-benzodioxane with methyl bromide in the presence of a base . The reaction conditions usually include:
Reactants: 1,4-benzodioxane and methyl bromide
Catalyst/Base: A suitable base such as potassium carbonate
Solvent: An organic solvent like acetone or dimethylformamide (DMF)
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromomethyl-1,4-benzodioxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 1,4-benzodioxane derivatives without the bromine atom.
Mechanism of Action
The mechanism of action of 2-Bromomethyl-1,4-benzodioxane involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
2-Bromomethyl-1,4-benzodioxane can be compared with other similar compounds, such as:
2-Chloromethyl-1,4-benzodioxane: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
2-Iodomethyl-1,4-benzodioxane: Contains an iodine atom, making it more reactive in certain substitution reactions.
1,4-Benzodioxane: The parent compound without the bromomethyl group, used as a starting material for various derivatives.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromomethyl group, making it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
3-(bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFKNVZIFTCIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301573 | |
Record name | 2-(Bromomethyl)-1,4-benzodioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2164-34-3 | |
Record name | 2-(Bromomethyl)-1,4-benzodioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2164-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromomethyl-1,4-benzodioxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2164-34-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Bromomethyl)-1,4-benzodioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-2,3-dihydro-1,4-benzodioxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMOMETHYL-1,4-BENZODIOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2VR2E695H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Bromomethyl-1,4-benzodioxane utilized in polymer chemistry?
A1: this compound acts as a quaternizing agent in the polymerization of 2-ethynylpyridine. [] This process results in the formation of a novel ionic polyacetylene derivative. [] The reaction likely leverages the reactivity of the bromine atom in this compound, allowing it to react with the nitrogen atom of 2-ethynylpyridine. This leads to the incorporation of the 1,4-benzodioxane moiety into the polymer backbone.
Q2: What is the significance of incorporating a 1,4-benzodioxane fragment into new molecules?
A2: The inclusion of a 1,4-benzodioxane fragment within larger structures, such as biheterocycles, can impart desirable physicochemical properties. [] While the specific properties depend on the overall molecular structure, the 1,4-benzodioxane moiety can influence factors like solubility, reactivity, and biological activity. This makes it a valuable building block for developing new materials and potentially bioactive compounds.
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